N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide
CAS No.: 2097934-66-0
Cat. No.: VC4168510
Molecular Formula: C24H30F3N5O3S
Molecular Weight: 525.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097934-66-0 |
|---|---|
| Molecular Formula | C24H30F3N5O3S |
| Molecular Weight | 525.59 |
| IUPAC Name | N-[3-methyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C24H30F3N5O3S/c1-17-15-20(29-18(2)33)4-5-22(17)36(34,35)32-9-7-21(8-10-32)30-11-13-31(14-12-30)23-6-3-19(16-28-23)24(25,26)27/h3-6,15-16,21H,7-14H2,1-2H3,(H,29,33) |
| Standard InChI Key | AWJNECLVYAJCKM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Introduction
N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that belongs to the sulfonamide class of chemicals. These compounds are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of a trifluoromethyl group and a piperazinyl moiety suggests potential applications in pharmacology, particularly in drug design aimed at targeting specific biological pathways.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps, including the formation of the sulfonamide linkage and the incorporation of the piperazinyl and piperidinyl moieties. Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis.
Comparison with Similar Compounds
Similar compounds, such as N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide, have been studied for their potential in medicinal chemistry, particularly in drug design targeting specific biological pathways. These compounds often feature unique structural elements that contribute to their biological activity.
| Compound | Structural Features | Potential Applications |
|---|---|---|
| N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide | Trifluoromethyl, bipiperidine | Medicinal chemistry, drug design |
| N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide | Trifluoromethyl, piperazinyl, piperidinyl | Potential medicinal applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume